molecular formula C9H11NO5 B12701204 6-Hydroxydopa, D- CAS No. 29979-41-7

6-Hydroxydopa, D-

Cat. No.: B12701204
CAS No.: 29979-41-7
M. Wt: 213.19 g/mol
InChI Key: YLKRUSPZOTYMAT-RXMQYKEDSA-N
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Description

6-Hydroxydopa, D- is a highly selective neurotoxin that primarily targets noradrenergic neurons. It was developed to replicate the actions of the selective neurotoxin 6-hydroxydopamine. This compound is known for its ability to produce a chemical sympathectomy by destroying axonal tracts from sympathetic paraganglia and noradrenergic nerve terminals in peripheral organs and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxydopa, D- involves the resolution of N-benzoyl-3-(2,4,5-trihydroxyphenyl)alanine. This process includes several steps to ensure the correct stereochemistry of the compound .

Industrial Production Methods: While specific industrial production methods for 6-Hydroxydopa, D- are not extensively documented, the synthesis typically involves standard organic chemistry techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxydopa, D- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to be an excitotoxin at non-NMDA receptors due to its spontaneous generation of 6-Hydroxydopa-p-quinone, dopachrome, and dopaminechrome .

Common Reagents and Conditions: Common reagents used in the reactions involving 6-Hydroxydopa, D- include oxidizing agents and reducing agents. The conditions for these reactions are typically controlled to prevent the formation of unwanted by-products.

Major Products Formed: The major products formed from the reactions of 6-Hydroxydopa, D- include various quinones and chromes, which contribute to its excitotoxic properties .

Mechanism of Action

The mechanism of action of 6-Hydroxydopa, D- involves its selective targeting of noradrenergic neurons. It produces destructive effects on the locus coeruleus, the largest noradrenergic nucleus in the brain, by generating 6-Hydroxydopa-p-quinone, dopachrome, and dopaminechrome. These compounds are more excitotoxic than the endogenous NMDA receptor agonist glutamate, leading to significant neuronal damage .

Comparison with Similar Compounds

Properties

CAS No.

29979-41-7

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

(2R)-2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11-13H,1,10H2,(H,14,15)/t5-/m1/s1

InChI Key

YLKRUSPZOTYMAT-RXMQYKEDSA-N

Isomeric SMILES

C1=C(C(=CC(=C1O)O)O)C[C@H](C(=O)O)N

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N

Origin of Product

United States

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